4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that combines a thienopyrimidine core with a piperazine ring substituted with a fluoroethyl group. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit phosphatidylinositol-3-kinase (pi3k), an important target in cancer due to the deregulation of the pi3k/akt signaling pathway in a wide variety of tumors .
Mode of Action
Based on the known actions of similar thieno[3,2-d]pyrimidine derivatives, it can be inferred that this compound might interact with its targets, such as pi3k, and inhibit their activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
If we consider the potential inhibition of pi3k, this could affect the pi3k/akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
If we consider the potential inhibition of pi3k, this could lead to a decrease in the activity of the pi3k/akt signaling pathway, potentially affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thienopyrimidine derivatives with reduced functional groups .
Scientific Research Applications
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluoroethyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds .
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c13-2-3-16-4-6-17(7-5-16)12-11-10(1-8-18-11)14-9-15-12/h1,8-9H,2-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMSQCIUYVBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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